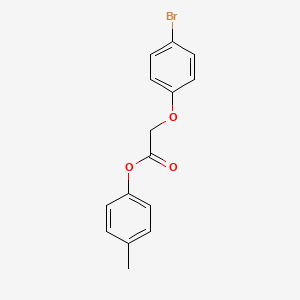

![molecular formula C14H15N3O2S B5554592 N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5554592.png)

N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related thiophene-2-carboxamide derivatives involves multi-component reactions and can be carried out in water using basic catalysts at room temperature. For example, Jayarajan et al. (2019) described the water-mediated synthesis of similar compounds through a three-component reaction, highlighting the efficiency and environmentally friendly aspects of such synthesis methods (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide derivatives has been characterized using various techniques such as FT-IR, NMR, and X-ray diffraction. The crystal structure and conformational analysis are crucial for understanding the compound's interactions and stability. Yeşilkaynak (2016) performed a detailed analysis of similar compounds, providing insights into their molecular orbitals and stability through X-ray diffraction and computational methods (Yeşilkaynak, 2016).

Chemical Reactions and Properties

Thiophene-2-carboxamide derivatives participate in a variety of chemical reactions, contributing to their versatility in synthetic applications. The reactivity and interaction with other molecules can be studied through computational chemistry and docking studies, as demonstrated by Jayarajan et al. (2019), who explored the binding modes of similar compounds (Jayarajan et al., 2019).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- A study by El-Meligie et al. (2020) developed versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine derivatives using thiophene-2-carboxamides, highlighting the compound's role in generating structurally diverse heterocycles (El-Meligie, Khalil, El‐Nassan, & Ibraheem, 2020).

- Rawe et al. (2006) synthesized N-glycosyl-thiophene-2-carboxamides and explored their structure and effects on cell growth, indicating potential biological applications of thiophene-2-carboxamide derivatives (Rawe, Doyle, Zaric, Rozas, McMahon, Tosin, Bunz, Murphy, O' Boyle, & Murphy, 2006).

- Abaee and Cheraghi (2013) reported a facile four-component reaction under aqueous conditions to form 2-amino-3-carboxamide derivatives of thiophene, demonstrating an efficient synthetic route for thiophene derivatives (Abaee & Cheraghi, 2013).

Biological Activities and Applications

- Amr et al. (2010) synthesized a series of thiophene derivatives and assessed their antiarrhythmic, serotonin antagonist, and antianxiety activities, suggesting therapeutic potentials of thiophene derivatives (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

- Cakmak et al. (2022) explored the antimicrobial activity of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, providing insights into its potential as an antibacterial agent (Cakmak, Demircioğlu, Uzun, Veyisoğlu, Yakan, & Ersanli, 2022).

Chemical Properties and Reactions

- Shipilovskikh et al. (2020) studied the antinociceptive activity of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, indicating the potential of thiophene derivatives in pain management (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).

Propriétés

IUPAC Name |

N-[(2,4,6-trimethylpyridin-3-yl)carbamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-8-7-9(2)15-10(3)12(8)16-14(19)17-13(18)11-5-4-6-20-11/h4-7H,1-3H3,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOJYNFMCRAKCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1NC(=O)NC(=O)C2=CC=CS2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,4,6-trimethylpyridin-3-yl)carbamoyl]thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-chlorobenzyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5554520.png)

![1-(4-methylphenyl)-4-[2-(methylthio)benzoyl]-2-piperazinone](/img/structure/B5554524.png)

![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylacetyl)piperidin-4-yl]nicotinamide](/img/structure/B5554525.png)

![N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5554542.png)

![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5554550.png)

![methyl 4-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5554556.png)

![4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5554563.png)

![2-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B5554575.png)

![3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5554589.png)

![6-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5554607.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide](/img/structure/B5554621.png)

![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide](/img/structure/B5554624.png)